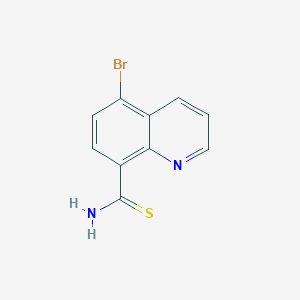
2-(1-Boc-3-pyrrolidinyl)-5-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Boc-3-pyrrolidinyl)-5-chloropyridine is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a chloropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-3-pyrrolidinyl)-5-chloropyridine typically involves the reaction of 5-chloropyridine with a pyrrolidine derivative that has been protected with a Boc group. The reaction conditions often include the use of organic solvents such as dichloromethane or ethyl acetate, and the reaction may be catalyzed by bases like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Boc-3-pyrrolidinyl)-5-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the pyrrolidine ring.
Applications De Recherche Scientifique
2-(1-Boc-3-pyrrolidinyl)-5-chloropyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Boc-3-pyrrolidinyl)-5-chloropyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to exert its effects . The Boc group provides stability and protection during chemical reactions, while the chloropyridine moiety can participate in various binding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Boc-3-pyrrolidinyl)acetic Acid: This compound features a similar pyrrolidine ring with a Boc group but has an acetic acid moiety instead of a chloropyridine.
2,2-Diphenyl-2-(1-Boc-3-pyrrolidinyl)acetonitrile: This compound has a diphenylacetonitrile moiety instead of a chloropyridine.
Uniqueness
2-(1-Boc-3-pyrrolidinyl)-5-chloropyridine is unique due to the presence of both the Boc-protected pyrrolidine ring and the chloropyridine moiety.
Propriétés
Formule moléculaire |
C14H19ClN2O2 |
|---|---|
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
tert-butyl 3-(5-chloropyridin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-10(9-17)12-5-4-11(15)8-16-12/h4-5,8,10H,6-7,9H2,1-3H3 |
Clé InChI |
HTNUZOGSBIBGCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Ethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680010.png)

![2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13680014.png)

![3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13680028.png)



![3-[4-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]-1-piperazinyl]propanoic Acid](/img/structure/B13680045.png)
![2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one](/img/structure/B13680049.png)


![Bis[3-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13680067.png)
